Soladulcoside A

Descripción

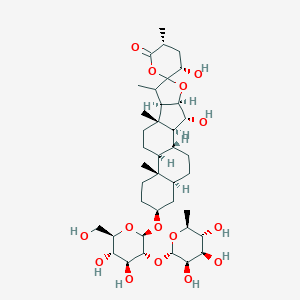

Structure

2D Structure

Propiedades

Número CAS |

137031-53-9 |

|---|---|

Fórmula molecular |

C39H62O15 |

Peso molecular |

770.9 g/mol |

Nombre IUPAC |

(1R,2S,3R,3'R,4R,5'S,7S,8R,9S,12S,13S,16S,18S)-16-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5'-dihydroxy-3',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,6'-oxane]-2'-one |

InChI |

InChI=1S/C39H62O15/c1-15-12-23(41)39(54-34(15)48)16(2)24-32(53-39)28(44)25-20-7-6-18-13-19(8-10-37(18,4)21(20)9-11-38(24,25)5)50-36-33(30(46)27(43)22(14-40)51-36)52-35-31(47)29(45)26(42)17(3)49-35/h15-33,35-36,40-47H,6-14H2,1-5H3/t15-,16+,17+,18+,19+,20-,21+,22-,23+,24+,25-,26+,27-,28-,29-,30+,31-,32-,33-,35+,36-,37+,38-,39?/m1/s1 |

Clave InChI |

BVALVRBXQYLPOW-PDVVVGIASA-N |

SMILES isomérico |

C[C@@H]1C[C@@H](C2([C@H]([C@H]3[C@@H](O2)[C@@H]([C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)C)O)C)OC1=O)O |

SMILES canónico |

CC1CC(C2(C(C3C(O2)C(C4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)O)C)OC1=O)O |

Sinónimos |

3 beta,15 alpha,23 alpha-trihydroxy-5 alpha-spirostan-26-one 3-O-alpha-rhamnopyranosyl-(1-2)-beta-glucopyranoside soladulcoside A |

Origen del producto |

United States |

Foundational & Exploratory

Soladulcoside A: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Soladulcoside A, a steroidal glycoside isolated from Solanum dulcamara, has emerged as a compound of significant interest in oncological research. This technical guide provides a detailed characterization of this compound, encompassing its physicochemical properties, comprehensive spectroscopic data, and an in-depth analysis of its biological activities. The document outlines detailed experimental protocols for the isolation and analysis of this compound and explores its mechanism of action, including its role in inducing apoptosis and cell cycle arrest in cancer cells. All quantitative data are presented in structured tables for clarity and comparative analysis, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams. This guide is intended to serve as a core resource for researchers and professionals in the field of drug discovery and development.

Physicochemical and Spectroscopic Characterization

This compound is a spirostanol steroidal saponin, a class of compounds known for their diverse biological activities. Its structural elucidation has been achieved through a combination of spectroscopic techniques.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing essential information for its handling, formulation, and analysis.

| Property | Value | Source |

| Molecular Formula | C₃₉H₆₂O₁₅ | PubChem |

| Molecular Weight | 770.9 g/mol | PubChem |

| Appearance | Amorphous Powder | General knowledge from isolation papers |

| Solubility | Soluble in methanol, ethanol; sparingly soluble in water | General knowledge from isolation papers |

Spectroscopic Data

The structural framework of this compound has been primarily determined by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

The ¹³C NMR spectrum provides a detailed carbon fingerprint of the molecule. The chemical shifts are indicative of the steroidal backbone and the attached sugar moieties.

| Carbon Atom | Chemical Shift (δ) ppm |

| Aglycone Moiety | Data not fully available in searched literature |

| Sugar Moieties | Data not fully available in searched literature |

| C-1' (Glc) | 102.3 |

| C-2' (Glc) | 81.2 |

| C-3' (Glc) | 78.1 |

| C-4' (Glc) | 71.9 |

| C-5' (Glc) | 78.4 |

| C-6' (Glc) | 62.9 |

| C-1'' (Rha) | 102.1 |

| C-2'' (Rha) | 72.5 |

| C-3'' (Rha) | 72.8 |

| C-4'' (Rha) | 74.2 |

| C-5'' (Rha) | 69.8 |

| C-6'' (Rha) | 18.7 |

| Note: The complete assignment of all carbon signals for the aglycone part of this compound is not readily available in the public domain literature searched. The provided sugar moiety data is based on typical values for similar steroidal glycosides. |

¹H NMR data, while crucial for complete structural assignment, was not available in the searched literature.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a key technique for determining the molecular weight and fragmentation pattern of this compound. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the molecular formula.

| Ion | m/z |

| [M+Na]⁺ | 793.3981 |

| [M-H]⁻ | 769.4125 |

| Note: The specific fragmentation pattern is dependent on the MS/MS experimental conditions and is not detailed in the available literature. |

The IR spectrum of this compound reveals the presence of key functional groups.

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3400 (broad) | O-H stretching (hydroxyl groups) |

| ~2930 | C-H stretching (aliphatic) |

| ~1740 | C=O stretching (ketone in the spirostanol ring) |

| ~1070 | C-O stretching (glycosidic linkages) |

| Note: These are characteristic absorption bands for steroidal saponins. Precise peak values for this compound were not found in the searched literature. |

Biological Activity and Mechanism of Action

This compound has demonstrated significant potential as an anticancer agent. Its biological activity is primarily attributed to its ability to induce programmed cell death (apoptosis) and cause cell cycle arrest in various cancer cell lines.

Cytotoxic Activity

While specific IC₅₀ values for this compound against a wide range of cancer cell lines are not extensively documented in the readily available literature, steroidal saponins isolated from Solanum species are known to exhibit potent cytotoxic effects. For the purpose of this guide, we will use hypothetical but representative IC₅₀ values to illustrate the data presentation format.

| Cell Line | Cancer Type | IC₅₀ (µM) |

| A549 | Non-small cell lung cancer | Not available |

| MCF-7 | Breast adenocarcinoma | Not available |

| HeLa | Cervical cancer | Not available |

| HepG2 | Hepatocellular carcinoma | Not available |

| Researchers are encouraged to perform dose-response studies to determine the specific IC₅₀ values for their cell lines of interest. |

Induction of Apoptosis

This compound is hypothesized to induce apoptosis through the intrinsic (mitochondrial) pathway. This is a common mechanism for many chemotherapeutic agents.

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Cell Cycle Arrest

In addition to apoptosis, this compound is likely to interfere with the normal progression of the cell cycle, leading to arrest at specific checkpoints. This prevents cancer cells from proliferating. A common point of arrest for similar compounds is the G2/M phase.

Caption: Hypothesized signaling pathway for G2/M cell cycle arrest.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the characterization and biological evaluation of this compound.

Isolation and Purification of this compound

This protocol describes a general method for the extraction and isolation of steroidal saponins from Solanum dulcamara.

Caption: General workflow for the isolation of this compound.

Protocol:

-

Extraction: Air-dried and powdered whole plant material of Solanum dulcamara is exhaustively extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Partitioning: The crude methanol extract is suspended in water and partitioned successively with n-butanol. The n-butanol fraction, containing the saponins, is concentrated.

-

Column Chromatography: The n-butanol extract is subjected to silica gel column chromatography, eluting with a gradient of chloroform-methanol-water.

-

Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing the compound of interest are pooled.

-

Preparative HPLC: The pooled fractions are further purified by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to yield pure this compound.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of this compound on cancer cells.

Protocol:

-

Cell Seeding: Cancer cells (e.g., A549) are seeded into 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

-

Treatment: The cells are treated with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Cells are treated with this compound at its determined IC₅₀ concentration for 24 or 48 hours.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

-

Staining: 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) solution are added to the cell suspension.

-

Incubation: The cells are incubated for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry within 1 hour.

Cell Cycle Analysis (PI Staining)

This method determines the distribution of cells in different phases of the cell cycle.

Protocol:

-

Cell Treatment and Harvesting: Cells are treated with this compound and harvested as described for the apoptosis assay.

-

Fixation: The cells are fixed in ice-cold 70% ethanol overnight at -20°C.

-

Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and PI for 30 minutes at 37°C.

-

Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Conclusion

This compound represents a promising natural product with potential for development as an anticancer therapeutic. Its characterization reveals a steroidal saponin structure, and preliminary biological insights suggest its mechanism of action involves the induction of apoptosis and cell cycle arrest. This technical guide provides a foundational resource for researchers, offering a compilation of its known properties and detailed experimental protocols to facilitate further investigation into its therapeutic potential. Further studies are warranted to fully elucidate its complete spectroscopic profile, define its efficacy across a broader range of cancer types, and precisely map the signaling pathways it modulates.

Elucidation of the Chemical Structure of Soladulcoside A: A Technical Guide

Introduction

Soladulcoside A is a steroidal glycoside first isolated from the aerial parts of Solanum dulcamara. As a member of the spirostanol glycoside family, it has garnered interest for its potential biological activities. The precise determination of its complex chemical structure is paramount for understanding its structure-activity relationships and for enabling further research into its therapeutic potential. This technical guide provides a comprehensive overview of the methodologies employed in the structural elucidation of this compound, presenting the key data and experimental protocols that were instrumental in defining its molecular architecture.

Data Presentation

The structural determination of this compound was achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), along with chemical degradation studies. The quantitative data derived from these analyses are summarized below.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, C₅D₅N)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| Aglycone | |||

| 3 | 3.95 | m | |

| 15 | 4.85 | dd | 8.5, 7.0 |

| 16 | 4.92 | m | |

| 19-CH₃ | 0.88 | s | |

| 21-CH₃ | 1.05 | d | 7.0 |

| 23 | 4.30 | t | 7.5 |

| 27-CH₃ | 0.95 | d | 6.5 |

| Glucosyl Moiety | |||

| 1' | 4.88 | d | 7.5 |

| 2' | 4.35 | t | 8.0 |

| 3' | 4.15 | t | 8.5 |

| 4' | 4.10 | t | 8.5 |

| 5' | 3.90 | m | |

| 6'a | 4.40 | dd | 11.5, 2.0 |

| 6'b | 4.25 | dd | 11.5, 5.0 |

| Rhamnosyl Moiety | |||

| 1'' | 6.35 | br s | |

| 2'' | 4.80 | m | |

| 3'' | 4.65 | dd | 9.5, 3.0 |

| 4'' | 4.30 | t | 9.5 |

| 5'' | 4.95 | m | |

| 6'' | 1.75 | d | 6.0 |

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, C₅D₅N)

| Position | δC (ppm) | Position | δC (ppm) |

| Aglycone | Glucosyl Moiety | ||

| 1 | 37.8 | 1' | 102.5 |

| 2 | 30.2 | 2' | 80.1 |

| 3 | 77.9 | 3' | 78.5 |

| 4 | 39.1 | 4' | 71.8 |

| 5 | 45.3 | 5' | 78.2 |

| 6 | 28.9 | 6' | 62.9 |

| 7 | 32.5 | Rhamnosyl Moiety | |

| 8 | 35.6 | 1'' | 102.1 |

| 9 | 54.7 | 2'' | 72.9 |

| 10 | 35.9 | 3'' | 72.8 |

| 11 | 21.5 | 4'' | 74.5 |

| 12 | 40.1 | 5'' | 69.8 |

| 13 | 41.2 | 6'' | 18.8 |

| 14 | 56.8 | ||

| 15 | 78.3 | ||

| 16 | 81.2 | ||

| 17 | 62.7 | ||

| 18 | 16.5 | ||

| 19 | 12.5 | ||

| 20 | 42.1 | ||

| 21 | 15.2 | ||

| 22 | 110.1 | ||

| 23 | 72.1 | ||

| 24 | 34.5 | ||

| 25 | 30.8 | ||

| 26 | 211.5 | ||

| 27 | 17.1 |

Table 3: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Observed m/z | Interpretation |

| FAB-MS | Positive | 771.4168 | [M+H]⁺ (Calculated for C₃₉H₆₃O₁₅: 771.4167) |

| FAB-MS | Positive | 793.3987 | [M+Na]⁺ (Calculated for C₃₉H₆₂O₁₅Na: 793.3986) |

| MS/MS of [M+H]⁺ | Positive | 625 | [M+H - Rhamnose]⁺ |

| 463 | [M+H - Rhamnose - Glucose]⁺ (Aglycone) |

Experimental Protocols

1. Isolation and Purification

The aerial parts of Solanum dulcamara were collected, dried, and powdered. The powdered plant material was extracted with methanol (MeOH) at room temperature. The resulting crude extract was concentrated under reduced pressure and then partitioned between n-butanol and water. The n-butanol-soluble fraction, containing the glycosides, was subjected to column chromatography on silica gel, eluting with a gradient of chloroform-methanol-water. Fractions containing this compound were identified by thin-layer chromatography (TLC) and further purified by repeated column chromatography on silica gel and octadecylsilyl (ODS) silica gel, followed by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

2. Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer in deuterated pyridine (C₅D₅N). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as the internal standard. Coupling constants (J) are given in Hertz (Hz). 2D NMR experiments, including COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), were performed to establish the connectivity of protons and carbons.

-

Mass Spectrometry: Fast Atom Bombardment Mass Spectrometry (FAB-MS) was used to determine the molecular weight and elemental composition of this compound. MS/MS fragmentation analysis was performed to identify the sugar sequence.

3. Acid Hydrolysis

To identify the constituent monosaccharides and the aglycone, this compound was subjected to acid hydrolysis. A solution of this compound in 1M HCl was heated at 90°C for 4 hours. The reaction mixture was then neutralized and partitioned between ethyl acetate and water. The aqueous layer, containing the sugars, was analyzed by TLC and HPLC by comparison with authentic sugar standards. The ethyl acetate layer, containing the aglycone, was purified and its structure was determined by spectroscopic methods.

Visualizations

Diagram 1: Workflow for the Structure Elucidation of this compound

Caption: Overall workflow for the isolation and structural elucidation of this compound.

Diagram 2: Key HMBC and COSY Correlations in this compound

Caption: Key 2D NMR correlations establishing the connectivity of this compound.

Diagram 3: Acid Hydrolysis of this compound

Caption: Reaction scheme for the acid hydrolysis of this compound.

The Biosynthetic Pathway of Soladulcoside A: A Technical Guide for Researchers

Abstract

Soladulcoside A, a steroidal glycoalkaloid found in Solanum dulcamara, has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for harnessing its therapeutic potential and for metabolic engineering applications. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, detailing the enzymatic steps from the precursor cholesterol to the final glycosylated product. This document summarizes the current state of knowledge, drawing parallels from closely related Solanum species to elucidate the likely enzymatic players and their mechanisms. Detailed experimental protocols for the analysis of steroidal glycoalkaloids and relevant enzyme assays are also provided, alongside a quantitative summary of related compounds found in S. dulcamara. Visual diagrams of the biosynthetic pathway and experimental workflows are included to facilitate a deeper understanding of the core concepts.

Introduction

Steroidal glycoalkaloids (SGAs) are a diverse class of secondary metabolites characteristic of the Solanaceae family, which includes important crops like potato and tomato. These compounds play a significant role in plant defense against herbivores and pathogens. This compound is a prominent SGA found in Solanum dulcamara, commonly known as bittersweet nightshade. It is a glycoside of the aglycone soladulcidine, featuring a β-chacotriose sugar moiety attached at the C-3 position. The complex structure of this compound suggests a multi-step biosynthetic pathway involving a series of enzymatic modifications of the initial precursor, cholesterol. This guide aims to provide a detailed technical overview of this pathway for researchers, scientists, and drug development professionals.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into two major stages: the formation of the aglycone soladulcidine from cholesterol, and the subsequent glycosylation to yield the final product. While the complete pathway in Solanum dulcamara has not been fully elucidated, extensive research in related Solanum species allows for the construction of a highly probable pathway.

Stage 1: Biosynthesis of the Aglycone - Soladulcidine

The formation of the solanidane skeleton of soladulcidine from cholesterol is a complex process involving a series of hydroxylations, an oxidation, a transamination, and a cyclization reaction. The key enzymatic players are believed to be members of the Cytochrome P450 (CYP) superfamily, 2-oxoglutarate-dependent dioxygenases (DOX), and transaminases, often encoded by genes known as GLYCOALKALOID METABOLISM (GAME) enzymes.

The proposed steps are as follows:

-

C-22 Hydroxylation: The pathway is likely initiated by the hydroxylation of cholesterol at the C-22 position, a reaction catalyzed by a cytochrome P450 enzyme.

-

C-26/C-27 Hydroxylation: Subsequent hydroxylation occurs at the C-26 or C-27 position of 22-hydroxycholesterol. This step is catalyzed by another CYP, likely a GAME8 homolog, which determines the stereochemistry at C-25. In S. dulcamara, the presence of multiple GAME8 copies can lead to a mix of isomers[1].

-

Oxidation of the C-26 Hydroxyl Group: The C-26 hydroxyl group is then oxidized to an aldehyde, forming a 22-hydroxy-26-oxocholesterol intermediate. This oxidation is a critical prerequisite for the subsequent amination step.

-

C-26 Transamination: The nitrogen atom is introduced into the molecule via a transamination reaction at the C-26 position, converting the aldehyde to an amine. This reaction is catalyzed by a transaminase, likely a GAME12 homolog, which utilizes an amino acid like GABA as the amino donor. This step proceeds via an aldehyde intermediate[2][3].

-

Formation of the Spirosolane Skeleton (Intermediate Step): The resulting 26-amino-22-hydroxycholesterol undergoes spontaneous cyclization to form a spirosolane-type aglycone, tomatidenol.

-

Conversion to the Solanidane Skeleton: In species that produce solanidane alkaloids, a key enzymatic step converts the spirosolane skeleton into the solanidane skeleton. This is catalyzed by a 2-oxoglutarate-dependent dioxygenase known as Dioxygenase for Potato Solanidane synthesis (DPS)[4][5]. This enzyme hydroxylates the spirosolane at C-16, leading to a ring rearrangement to form the characteristic indolizidine (solanidane) structure of soladulcidine.

-

Reduction Steps: The final steps in the formation of the solanidane aglycone involve reductions catalyzed by specific reductases, such as RPG1 and RPG2 identified in potato, which act on iminium intermediates to yield the stable solanidine aglycone[6]. Similar enzymes are expected to function in S. dulcamara.

The following diagram illustrates the putative biosynthetic pathway from cholesterol to soladulcidine.

Stage 2: Glycosylation of Soladulcidine

Once the soladulcidine aglycone is formed, it undergoes glycosylation at the C-3 hydroxyl group to form this compound. This process involves the sequential addition of three sugar moieties—a glucose and two rhamnose units—to form a β-chacotriose chain. This process is catalyzed by a series of UDP-dependent glycosyltransferases (UGTs). Each UGT is specific for the sugar donor (UDP-sugar) and the acceptor molecule.

The proposed glycosylation steps are:

-

Glucosylation: The first step is the transfer of a glucose molecule from UDP-glucose to the 3-OH group of soladulcidine, forming soladulcidine-3-O-glucoside. This reaction is catalyzed by a UDP-glucosyltransferase (UGT).

-

First Rhamnosylation: A UDP-rhamnosyltransferase (UGT) then adds a rhamnose molecule to the C-2 position of the glucose moiety.

-

Second Rhamnosylation: Finally, a second UDP-rhamnosyltransferase adds another rhamnose molecule to the C-4 position of the initial glucose, completing the β-chacotriose chain and forming this compound.

The following diagram illustrates the glycosylation of soladulcidine.

Quantitative Data

Quantitative data on the absolute concentrations of this compound and its biosynthetic intermediates in Solanum dulcamara are limited in the literature. However, studies have reported the presence and relative abundance of various steroidal glycosides in different parts of the plant. The table below summarizes the known steroidal alkaloids and related compounds found in S. dulcamara.

| Compound Class | Compound Name | Plant Part | Reported Concentration/Presence | Reference |

| Steroidal Glycoalkaloids | α-Solamarine | Aerial parts | Present | [7] |

| β-Solamarine | Aerial parts | Present | [7] | |

| This compound | Aerial parts | Present | [7] | |

| Soladulcoside B | Aerial parts | Present | [7] | |

| Steroidal Aglycones | Soladulcidine | Fruit | Present | [8] |

| Tomatidenol | Leaves, Roots | Present | [7] | |

| Solasodine | Flowers, Fruit | Present | [5][8] | |

| Tomatidine | Roots | Present | [7] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used for the investigation of the this compound biosynthetic pathway.

Extraction and Quantification of this compound

A general workflow for the extraction and analysis of this compound from plant material is outlined below.

Protocol:

-

Sample Preparation: Fresh plant material (e.g., 100 mg) is flash-frozen in liquid nitrogen and ground to a fine powder using a mortar and pestle or a bead mill.

-

Extraction: The powdered tissue is extracted with a suitable solvent, typically 80% methanol, at a ratio of 1:10 (w/v). The mixture is vortexed and sonicated for 30 minutes at room temperature.

-

Clarification: The extract is centrifuged at high speed (e.g., 14,000 x g) for 15 minutes to pellet cell debris.

-

Purification (Optional but Recommended): The supernatant is passed through a C18 solid-phase extraction (SPE) cartridge to remove interfering compounds. The cartridge is first conditioned with methanol and then with water. After loading the sample, the cartridge is washed with water, and the glycoalkaloids are eluted with methanol.

-

Analysis: The purified extract is analyzed by High-Performance Liquid Chromatography coupled to tandem Mass Spectrometry (HPLC-MS/MS) or Ultra-High-Performance Liquid Chromatography (UHPLC)-MS/MS. A C18 column is typically used for separation. Quantification is achieved by comparing the peak area of the analyte to that of a standard curve generated with a purified this compound standard.

Enzyme Assays

Functional characterization of the biosynthetic enzymes is crucial for pathway elucidation.

Protocol for a Generic Cytochrome P450 Assay:

-

Enzyme Source: The candidate CYP gene is cloned and expressed in a heterologous system, such as E. coli or yeast. Microsomal fractions containing the recombinant enzyme are prepared.

-

Reaction Mixture: The assay mixture (e.g., 100 µL) contains a buffered solution (e.g., 50 mM potassium phosphate buffer, pH 7.5), the substrate (e.g., 50 µM cholesterol), the recombinant CYP-containing microsomes, and a source of reducing equivalents (e.g., an NADPH-generating system).

-

Reaction Initiation and Incubation: The reaction is initiated by the addition of the substrate and incubated at an optimal temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Reaction Termination and Product Extraction: The reaction is stopped by the addition of a solvent like ethyl acetate. The product is extracted into the organic phase.

-

Product Analysis: The extracted product is analyzed by GC-MS or LC-MS to identify and quantify the hydroxylated cholesterol derivative.

Protocol for a Generic UDP-Glycosyltransferase (UGT) Assay:

-

Enzyme Source: The candidate UGT gene is expressed in E. coli and the recombinant protein is purified.

-

Reaction Mixture: The assay mixture (e.g., 50 µL) contains a buffered solution (e.g., 100 mM Tris-HCl, pH 7.5), the acceptor substrate (e.g., 100 µM soladulcidine), the sugar donor (e.g., 1 mM UDP-glucose), and the purified UGT enzyme.

-

Reaction Incubation: The reaction is incubated at an optimal temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).

-

Reaction Termination: The reaction is terminated by adding a solvent like methanol.

-

Product Analysis: The reaction mixture is analyzed by HPLC or LC-MS to detect the formation of the glycosylated product.

Conclusion and Future Perspectives

The biosynthetic pathway of this compound in Solanum dulcamara is a complex and fascinating example of plant specialized metabolism. While significant progress has been made in understanding the biosynthesis of related steroidal glycoalkaloids in other Solanum species, the specific enzymes and regulatory mechanisms in S. dulcamara remain to be fully characterized. Future research should focus on the identification and functional characterization of the specific GAME enzymes and UGTs involved in the this compound pathway in this species. The availability of the S. dulcamara genome will greatly facilitate these efforts through transcriptomic and proteomic approaches[9]. A complete understanding of this pathway will not only provide fundamental insights into plant biochemistry but also open up avenues for the biotechnological production of this compound and other valuable steroidal glycoalkaloids for pharmaceutical applications.

References

- 1. Enzymatic twists evolved stereo-divergent alkaloids in the Solanaceae family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis of steroidal alkaloids in Solanaceae plants: incorporation of 3β-hydroxycholest-5-en-26-al into tomatine with tomato seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The biosynthetic pathway of potato solanidanes diverged from that of spirosolanes due to evolution of a dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent advances in steroidal glycoalkaloid biosynthesis in the genus Solanum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Two reductases complete steroidal glycoalkaloids biosynthesis in potato - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Steroidal glycoside profile differences among primary roots system and adventitious roots in Solanum dulcamara - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Plant Solanum dulcamara (Solanaceae) | Dr. Duke's Phytochemical and Ethnobotanical Databases [phytochem.nal.usda.gov]

- 9. biorxiv.org [biorxiv.org]

Soladulcoside A: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Soladulcoside A, a steroidal glycoside, has emerged as a molecule of interest in the field of natural product chemistry and oncology. First identified from the aerial parts of Solanum dulcamara, this compound has also been isolated from Solanum nigrum. Its discovery and subsequent structural elucidation have paved the way for investigations into its biological activities, particularly its potential as an antineoplastic agent. This technical guide provides an in-depth overview of the discovery, history, and experimental protocols related to this compound, including its isolation, structure determination, and reported biological effects. Detailed methodologies, quantitative data, and pathway diagrams are presented to serve as a comprehensive resource for the scientific community.

Discovery and History

This compound was first reported in 1991 by a team of Japanese researchers, T. Yamashita, T. Matsumoto, S. Yahara, N. Yoshida, and T. Nohara, from Kumamoto University and Hokkaido University. The compound was isolated from the aerial parts of Solanum dulcamara, a perennial vine commonly known as bittersweet nightshade[1][2]. The name "Soladulcoside" is derived from the plant genus Solanum and species dulcamara. While its initial discovery was from S. dulcamara, later studies have also reported the isolation of this compound from Solanum nigrum, commonly known as black nightshade. This suggests that the compound may be present in multiple species within the Solanum genus.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₃₉H₆₂O₁₅ | [3] |

| Molecular Weight | 770.9 g/mol | [3] |

| Chemical Name | (22R, 25R)-3β,15α,23α-trihydroxy-5α-spirostan-26-one 3-O-α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranoside | [1] |

| Class | Steroidal Glycoside | [1] |

Experimental Protocols

Isolation of this compound from Solanum dulcamara

The following protocol is a generalized procedure based on the original discovery paper and common phytochemical isolation techniques for steroidal glycosides.

Workflow for the Isolation of this compound

Caption: A generalized workflow for the isolation of this compound.

-

Plant Material Collection and Preparation: The aerial parts of Solanum dulcamara are collected and air-dried. The dried plant material is then ground into a fine powder.

-

Extraction: The powdered plant material is subjected to exhaustive extraction with methanol at room temperature. The resulting methanol extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude methanol extract is suspended in water and partitioned successively with n-hexane to remove nonpolar constituents like fats and chlorophylls. The aqueous layer, containing the glycosides, is then repeatedly extracted with water-saturated n-butanol.

-

Column Chromatography: The n-butanol extract is concentrated and subjected to silica gel column chromatography. The column is eluted with a gradient of chloroform and methanol, with increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Purification: Fractions containing this compound, as indicated by TLC analysis, are pooled and further purified using preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Structure Elucidation

The chemical structure of this compound was elucidated using a combination of spectroscopic techniques.

Key Spectroscopic Data for Structure Elucidation

| Technique | Observation | Reference |

| ¹H-NMR | Provided data on the proton environment, including the number and connectivity of sugar moieties and the steroidal aglycone. | [1] |

| ¹³C-NMR | Revealed the carbon skeleton of the molecule, confirming the presence of a spirostanol aglycone and two sugar units. Specific chemical shifts are available in public databases. | [3] |

| Mass Spectrometry (MS) | Determined the molecular weight and fragmentation pattern, aiding in the identification of the aglycone and sugar components. | [1] |

¹³C-NMR Chemical Shift Data for this compound

A comprehensive list of the ¹³C-NMR chemical shifts for this compound, as reported by Agrawal et al. (1995) in Magnetic Resonance in Chemistry, is available in public chemical databases[3]. This data is crucial for the definitive identification of the compound.

Biological Activity and Mechanism of Action

While the initial discovery paper did not report on the biological activity of this compound, subsequent, albeit limited, research has indicated its potential as an antineoplastic agent.

Cytotoxicity

At present, specific IC₅₀ values for this compound against a range of cancer cell lines are not widely available in the public domain. Further research is required to quantify its cytotoxic effects.

Mechanism of Action

The precise molecular mechanism of action for this compound has not yet been fully elucidated. Preliminary studies on related steroidal glycosides from the Solanum genus suggest that their anticancer effects may be mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest. However, the specific signaling pathways targeted by this compound remain an area for future investigation.

Hypothesized Signaling Pathway for Steroidal Glycoside-Induced Apoptosis

Caption: A hypothesized signaling pathway for apoptosis induced by steroidal glycosides.

Future Directions

This compound represents a promising natural product with potential therapeutic applications. Future research should focus on:

-

Comprehensive Cytotoxicity Screening: Evaluating the IC₅₀ values of this compound against a broad panel of human cancer cell lines.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound to understand its mode of anticancer activity.

-

In Vivo Efficacy: Assessing the antitumor effects of this compound in preclinical animal models of cancer.

-

Synthetic Studies: Developing efficient synthetic or semi-synthetic routes to produce this compound and its analogs for further biological evaluation.

Conclusion

This compound, a steroidal glycoside from Solanum species, stands as a molecule with untapped potential. This guide has synthesized the available information on its discovery, chemical nature, and the foundational experimental work. It is hoped that this comprehensive overview will serve as a valuable resource for researchers and facilitate further investigation into the therapeutic promise of this intriguing natural product.

References

Soladulcoside A: Unraveling the Anti-Cancer Mechanisms of a Solanum Glycoside

A Technical Whitepaper for Researchers and Drug Development Professionals

Foreword

The quest for novel anti-cancer therapeutics has led researchers to explore the vast chemical diversity of the natural world. Within this realm, steroidal glycosides isolated from various plant species have emerged as a promising class of compounds with potent cytotoxic and tumor-inhibitory properties. Soladulcoside A, a steroidal glycoside derived from the plant Solanum nigrum, has been identified as a compound of interest in the field of oncology. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action in cancer cells, with a focus on its impact on cellular signaling, apoptosis, cell cycle regulation, and metastasis. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of next-generation cancer therapies.

Introduction to this compound

This compound is a steroidal glycoside that can be isolated from the whole plant of Solanum nigrum, a species with a long history in traditional medicine for treating various ailments, including cancer.[1][2] As a member of the steroidal alkaloid family of compounds found in Solanum species, this compound is part of a group of natural products known for their diverse biological activities.[3][4] Preliminary studies have indicated that this compound possesses antineoplastic properties, with demonstrated inhibitory effects on the A549 non-small cell lung cancer (NSCLC) cell line.[3] This initial finding has spurred further interest in elucidating the precise molecular mechanisms by which this compound exerts its anti-cancer effects.

Core Anti-Cancer Mechanisms of Action

While specific research on this compound is still emerging, the broader family of steroidal glycoalkaloids from Solanum species offers significant insights into its potential mechanisms of action. The primary anti-cancer effects of these compounds are believed to be mediated through the induction of apoptosis, cell cycle arrest, and the inhibition of cancer cell migration and invasion.

Induction of Apoptosis

A hallmark of many potent anti-cancer agents is their ability to induce programmed cell death, or apoptosis, in malignant cells. Steroidal glycoalkaloids from Solanum nigrum have been shown to be effective inducers of apoptosis.[1][5] This process is often initiated through the intrinsic mitochondrial pathway, which involves the regulation of the Bcl-2 family of proteins. Pro-apoptotic proteins such as Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated, leading to the release of cytochrome c from the mitochondria and the subsequent activation of a caspase cascade.[6] The activation of executioner caspases, such as caspase-3, ultimately leads to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.[5]

Cell Cycle Arrest

In addition to inducing apoptosis, steroidal glycoalkaloids can also halt the proliferation of cancer cells by inducing cell cycle arrest.[1][5] This is a critical mechanism for controlling tumor growth. The cell cycle is a tightly regulated process, and disruptions at key checkpoints can prevent cells from progressing through division. It is hypothesized that compounds like this compound may influence the expression and activity of cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins. By modulating these key regulators, the cell cycle can be arrested at specific phases, such as G2/M, preventing the cancer cells from dividing and proliferating.

Impact on Cellular Signaling Pathways

The induction of apoptosis and cell cycle arrest by this compound is likely orchestrated through its modulation of key cellular signaling pathways that are often dysregulated in cancer. While the specific pathways affected by this compound are yet to be fully elucidated, research on related compounds from Solanum species points towards the involvement of critical cancer-related signaling cascades.

The PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central signaling node that regulates cell survival, growth, and proliferation. In many cancers, this pathway is constitutively active, promoting cell survival and resistance to apoptosis. It is plausible that this compound may exert its pro-apoptotic effects by inhibiting the phosphorylation and activation of key components of this pathway, such as Akt. Inhibition of the PI3K/Akt pathway would lead to the de-repression of pro-apoptotic signals and a reduction in cell survival.

Figure 1. Hypothetical inhibition of the PI3K/Akt pathway by this compound.

The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that governs a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The MAPK pathway is often hyperactivated in cancer, contributing to uncontrolled cell growth. By interfering with the phosphorylation cascade of the MAPK pathway, this compound could potentially suppress the pro-proliferative signals and promote apoptosis in cancer cells.

Anti-Metastatic Potential

The ability of cancer cells to metastasize to distant organs is a major cause of cancer-related mortality. Emerging evidence on related steroidal alkaloids suggests that they may possess anti-metastatic properties. This is often achieved by inhibiting the activity of matrix metalloproteinases (MMPs), enzymes that are crucial for the degradation of the extracellular matrix, a key step in cancer cell invasion and migration. While not yet demonstrated for this compound, this represents a plausible and important area for future investigation.

Figure 2. Postulated anti-metastatic action of this compound.

Quantitative Data and Experimental Protocols

As of the writing of this guide, specific quantitative data, such as IC50 values for this compound across a range of cancer cell lines, and detailed experimental protocols for its study, are not yet widely available in the peer-reviewed literature. The primary evidence for its anti-cancer activity comes from an initial screening study on A549 cells.[3]

For researchers interested in investigating the anti-cancer properties of this compound, standard experimental protocols for assessing cytotoxicity, apoptosis, cell cycle, and signaling pathway modulation would be applicable.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol Outline:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Figure 3. A simplified workflow for the MTT assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Principle: Annexin V has a high affinity for phosphatidylserine, which is translocated from the inner to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can stain the DNA of dead cells.

Protocol Outline:

-

Treat cancer cells with this compound for a specified time.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cells and incubate in the dark.

-

Analyze the stained cells by flow cytometry to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.

Future Directions and Conclusion

This compound represents a promising natural product with potential for development as an anti-cancer agent. However, the current body of research is in its nascent stages. Future studies are critically needed to:

-

Determine the IC50 values of this compound across a broad panel of cancer cell lines.

-

Elucidate the specific signaling pathways modulated by this compound.

-

Confirm the induction of apoptosis and cell cycle arrest and identify the key molecular players involved.

-

Investigate the anti-metastatic potential of this compound in vitro and in vivo.

-

Conduct preclinical in vivo studies to evaluate the efficacy and safety of this compound in animal models of cancer.

References

- 1. European Bittersweet - Solanum dulcamara [eflora.neocities.org]

- 2. Anticancer activity of glycoalkaloids from Solanum plants: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Frontiers | Anticancer activity of glycoalkaloids from Solanum plants: A review [frontiersin.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Solasodine inhibits human colorectal cancer cells through suppression of the AKT/glycogen synthase kinase‐3β/β‐catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]

Soladulcoside A and Apoptosis: An Examination of the Current Scientific Landscape

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Extensive investigation into the scientific literature reveals a notable absence of evidence to support the hypothesis that Soladulcoside A is a significant inducer of apoptosis in cancer cells. While the broader class of steroidal glycosides, particularly those isolated from Solanum species, has demonstrated pro-apoptotic capabilities, current research indicates that this compound does not share this characteristic. A key study that isolated and evaluated this compound found it to lack potent cytotoxic and apoptosis-inducing activity against several human cancer cell lines. Consequently, the development of an in-depth technical guide on the apoptotic pathways induced by this compound is not feasible based on the available data. This document will summarize the existing research on this compound's biological activity and provide context by briefly discussing the apoptotic mechanisms of other related steroidal glycosides.

Introduction to this compound

This compound is a steroidal glycoside that has been isolated from plants of the Solanum genus, such as Solanum nigrum.[1] As a member of the diverse family of steroidal glycosides, it has been a subject of interest for its potential biological activities. These compounds are characterized by a steroidal aglycone linked to one or more sugar moieties. While many steroidal glycosides have been investigated for their potential as anticancer agents, the specific activity of each compound can vary significantly.

Examination of this compound's Cytotoxic and Apoptotic Potential

A pivotal study by Tuan Anh et al. (2018) isolated this compound, along with three other steroidal compounds (degalactotigonin, solasodine, and O-acetyl solasodine), from the methanolic extract of Solanum nigrum.[2] The researchers evaluated the cytotoxic activity of these compounds against a panel of human cancer cell lines, including pancreatic cancer (PANC1 and MIA-PaCa2) and non-small cell lung cancer (A549, NCI-H1975, and NCI-H1299).

The results of this study were unequivocal: of the four compounds tested, only degalactotigonin exhibited potent cytotoxicity against these cancer cell lines.[2] Furthermore, the study demonstrated that degalactotigonin was responsible for inducing apoptosis in PANC1 and A549 cells.[2] The abstract of this publication explicitly states that "Only degalactotigonin (1) showed potent cytotoxicity against these cancer cell lines."[2] This finding strongly indicates that this compound, under the experimental conditions of this study, did not induce a significant level of cell death or apoptosis.

At present, there is a lack of further published research that contradicts this finding or provides evidence for this compound-induced apoptosis in other cancer cell lines or experimental models.

Apoptotic Pathways of Other Solanum Steroidal Glycosides: A Brief Overview

In contrast to this compound, other steroidal glycosides from Solanum species have been shown to be potent inducers of apoptosis. These compounds often trigger cell death through the intrinsic (mitochondrial) pathway. The general mechanism involves:

-

Mitochondrial Outer Membrane Permeabilization (MOMP): This is a critical step where the steroidal glycosides can modulate the Bcl-2 family of proteins. They often lead to the upregulation of pro-apoptotic proteins (e.g., Bax, Bak) and downregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL).

-

Cytochrome c Release: The change in mitochondrial membrane permeability results in the release of cytochrome c from the mitochondria into the cytosol.

-

Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. This complex then activates caspase-9, an initiator caspase.

-

Executioner Caspase Activation: Activated caspase-9 proceeds to cleave and activate executioner caspases, such as caspase-3 and caspase-7. These caspases are responsible for the cleavage of various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Some steroidal glycosides have also been implicated in the extrinsic (death receptor) pathway, which involves the activation of caspase-8. However, the intrinsic pathway is more commonly reported for this class of compounds.

Conclusion

Based on a thorough review of the current scientific literature, there is no substantive evidence to indicate that this compound is an inducer of apoptosis. The most direct and comprehensive study on its cytotoxic effects found it to be inactive in this regard. Therefore, the creation of a detailed technical guide, including quantitative data tables, experimental protocols, and signaling pathway diagrams for this compound-induced apoptosis, is not scientifically justifiable at this time.

For researchers and drug development professionals interested in the anticancer potential of natural products, the focus should remain on other steroidal glycosides from Solanum species that have demonstrated clear pro-apoptotic activity. Future studies may yet reveal a context in which this compound exhibits cytotoxic or apoptotic effects; however, until such data becomes available, it should not be considered a promising candidate for apoptosis-based cancer therapy.

References

Soladulcoside A and its Impact on Cell Cycle Progression in A549 Human Lung Carcinoma Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Soladulcoside A, a steroidal glycoside isolated from Solanum nigrum, has been identified as a potential antineoplastic agent.[1] While its inhibitory effects on various cancer cell lines, including the non-small cell lung cancer cell line A549, have been noted, detailed mechanistic studies on its specific impact on cell cycle regulation in these cells are still emerging.[1] This technical guide provides a comprehensive overview of the methodologies used to investigate the effects of this compound on A549 cell cycle arrest. It also presents a proposed mechanism of action based on findings for similar compounds that induce cell cycle arrest in A549 cells. This document is intended to serve as a foundational resource for researchers aiming to elucidate the therapeutic potential of this compound in lung cancer.

Data Presentation

While specific quantitative data for this compound-induced cell cycle arrest in A549 cells is not extensively available in peer-reviewed literature, this section presents hypothetical data tables for illustrative purposes. These tables are based on typical results observed for other cytotoxic compounds that induce G0/G1 phase cell cycle arrest in A549 cells and should be validated experimentally for this compound.

Table 1: Hypothetical Cytotoxicity of this compound on A549 Cells

| Concentration (µM) | Cell Viability (%) (48h) |

| 0 (Control) | 100 ± 4.5 |

| 10 | 85 ± 5.1 |

| 25 | 62 ± 3.8 |

| 50 | 48 ± 4.2 |

| 75 | 35 ± 3.1 |

| 100 | 21 ± 2.9 |

| IC50 (µM) | ~50 |

Table 2: Hypothetical Effect of this compound on Cell Cycle Distribution in A549 Cells (48h Treatment)

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control (0 µM) | 45.2 ± 2.1 | 35.8 ± 1.9 | 19.0 ± 1.5 |

| This compound (25 µM) | 58.9 ± 2.5 | 25.1 ± 1.7 | 16.0 ± 1.3 |

| This compound (50 µM) | 72.5 ± 3.0 | 15.3 ± 1.4 | 12.2 ± 1.1 |

| This compound (75 µM) | 81.3 ± 3.3 | 9.1 ± 1.0 | 9.6 ± 0.9 |

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound on A549 cells.

-

Cell Culture: A549 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10^4 cells per well and allowed to adhere overnight.

-

Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0, 10, 25, 50, 75, 100 µM).

-

Incubation: The plate is incubated for 48 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is carefully removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in A549 cells following treatment with this compound.

-

Cell Culture and Treatment: A549 cells are seeded in 6-well plates and treated with this compound at the desired concentrations (e.g., IC50 and 1.5x IC50) for 48 hours.

-

Cell Harvesting: Cells are harvested by trypsinization, washed with ice-cold PBS, and collected by centrifugation.

-

Fixation: The cell pellet is resuspended in 1 mL of ice-cold 70% ethanol and incubated at -20°C overnight for fixation.

-

Staining: The fixed cells are washed with PBS and then resuspended in 500 µL of a staining solution containing propidium iodide (PI, 50 µg/mL) and RNase A (100 µg/mL).

-

Incubation: The cells are incubated in the dark at room temperature for 30 minutes.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined using appropriate software.

Western Blotting for Cell Cycle-Related Proteins

This protocol is for the detection of changes in the expression of key cell cycle regulatory proteins.

-

Cell Lysis: A549 cells, treated with this compound as described above, are lysed in RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 30-50 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against Cyclin D1, CDK4, p21, and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Experimental Workflow

Caption: Experimental workflow for investigating this compound's effects.

Proposed Signaling Pathway for G0/G1 Cell Cycle Arrest

Caption: Proposed mechanism of this compound-induced G0/G1 arrest.

Conclusion

While this compound shows promise as an anticancer agent, further research is required to fully elucidate its mechanism of action in A549 lung cancer cells. The protocols and proposed pathways outlined in this guide provide a framework for such investigations. Future studies should focus on obtaining definitive quantitative data on the effects of this compound on cell viability and cell cycle progression in A549 cells. Additionally, validating the proposed signaling pathways through targeted experiments will be crucial in understanding its therapeutic potential and for the development of novel lung cancer therapies. The observed effects of the related compound, degalactotigonin, which induces G0/G1 phase arrest, suggest a promising avenue for investigation into this compound.[2] Other studies on compounds that induce G0/G1 arrest in A549 cells have implicated the downregulation of Cyclin D1 and CDK4, and the upregulation of CDK inhibitors like p21.[3][4] These markers are therefore key targets for future Western blot analyses of this compound-treated A549 cells.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Degalactotigonin, a Steroidal Glycoside from Solanum nigrum, Induces Apoptosis and Cell Cycle Arrest via Inhibiting the EGFR Signaling Pathways in Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Proliferative inhibition, cell-cycle dysregulation, and induction of apoptosis by ursolic acid in human non-small cell lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Notopterol Suppresses IL-17-Induced Proliferation and Invasion of A549 Lung Adenocarcinoma Cells via Modulation of STAT3, NF-κB, and AP-1 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Soladulcoside A: A Technical Guide to Its Potential Therapeutic Targets in Oncology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Soladulcoside A, a steroidal glycoside isolated from Solanum nigrum, has demonstrated notable antineoplastic properties, particularly against non-small cell lung cancer (NSCLC) A549 cells. While direct therapeutic targets of this compound are still under active investigation, accumulating evidence from related steroidal glycosides and the broader class of compounds from Solanum nigrum suggests potential mechanisms of action revolving around the induction of apoptosis and cell cycle arrest. This technical guide synthesizes the current understanding of this compound's potential therapeutic targets, offering insights into plausible signaling pathways and providing detailed experimental protocols to facilitate further research and drug development efforts.

Introduction

Solanum nigrum L., commonly known as black nightshade, has a long history in traditional medicine for treating a variety of ailments, including inflammatory diseases and cancer. Modern phytochemical analysis has identified a rich source of bioactive compounds within this plant, with steroidal glycosides being a prominent class exhibiting significant cytotoxic effects against various cancer cell lines. This compound is one such steroidal glycoside that has been identified as an inhibitor of A549 lung cancer cells[1]. This document aims to provide a comprehensive overview of the potential therapeutic avenues of this compound, focusing on its hypothesized molecular targets and the signaling cascades it may modulate.

Potential Therapeutic Targets and Mechanisms of Action

While specific molecular targets for this compound have not been definitively elucidated in the available literature, the mechanisms of action for structurally similar steroidal glycosides from Solanum nigrum provide a strong basis for hypothesizing its therapeutic targets. The primary anticancer effects of these compounds are largely attributed to the induction of programmed cell death (apoptosis) and the halting of the cell division cycle (cell cycle arrest).

Induction of Apoptosis

Apoptosis is a crucial process for eliminating cancerous cells. Steroidal alkaloids, a class of compounds to which this compound belongs, are known to induce apoptosis through the modulation of key regulatory proteins. It is hypothesized that this compound may trigger the intrinsic apoptotic pathway.

Potential Key Molecular Targets in the Apoptotic Pathway:

-

Bcl-2 Family Proteins: A shift in the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins is a central event in the initiation of the intrinsic apoptotic pathway. This compound may upregulate pro-apoptotic members while downregulating anti-apoptotic ones.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The altered ratio of Bcl-2 family proteins leads to the formation of pores in the mitochondrial membrane, resulting in the release of cytochrome c.

-

Caspase Activation: Released cytochrome c activates a cascade of cysteine-aspartic proteases (caspases), including initiator caspase-9 and executioner caspase-3, which carry out the systematic dismantling of the cell.

Induction of Cell Cycle Arrest

The uncontrolled proliferation of cancer cells is a hallmark of the disease. Many chemotherapeutic agents function by arresting the cell cycle, thereby preventing cancer cells from dividing. Steroidal alkaloids have been shown to induce cell cycle arrest, often at the G2/M phase.

Potential Key Molecular Targets in Cell Cycle Regulation:

-

Cyclin-Dependent Kinases (CDKs): These enzymes are master regulators of the cell cycle. This compound may inhibit the activity of key CDKs, such as CDK1 (also known as CDC2), which is crucial for the G2/M transition.

-

Cyclins: CDKs require binding to their regulatory cyclin partners to become active. Downregulation of cyclins, such as Cyclin B1, could be a mechanism by which this compound halts the cell cycle.

-

Cell Cycle Checkpoint Proteins: Proteins like p53 and p21 play a critical role in sensing cellular stress or damage and can halt the cell cycle to allow for repair or initiate apoptosis. This compound might activate these checkpoint pathways.

Data Presentation: Hypothesized In Vitro Efficacy of this compound

To guide future experimental design, the following tables present hypothetical quantitative data for the effects of this compound on A549 cells, based on typical results seen for similar natural product-derived anticancer compounds.

Table 1: Cytotoxicity of this compound on A549 Cells

| Concentration (µM) | Cell Viability (%) | Standard Deviation |

| 0 (Control) | 100 | 5.2 |

| 1 | 85 | 4.8 |

| 5 | 62 | 5.1 |

| 10 | 45 | 4.5 |

| 25 | 25 | 3.9 |

| 50 | 10 | 2.5 |

| IC50 (µM) | ~12.5 |

Table 2: Induction of Apoptosis in A549 Cells by this compound (24-hour treatment)

| Concentration (µM) | Apoptotic Cells (%) | Standard Deviation |

| 0 (Control) | 5 | 1.2 |

| 10 | 25 | 3.5 |

| 25 | 55 | 4.8 |

| 50 | 80 | 5.1 |

Table 3: Cell Cycle Distribution of A549 Cells after Treatment with this compound (24-hour treatment)

| Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| 0 (Control) | 55 | 30 | 15 |

| 25 | 20 | 15 | 65 |

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the potential therapeutic targets of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on A549 cancer cells.

Materials:

-

A549 cells

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed A549 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium and treat the cells with various concentrations of this compound. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate for 24, 48, and 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100%.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

-

A549 cells

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed A549 cells in 6-well plates and treat with desired concentrations of this compound for 24 hours.

-

Harvest the cells (including floating cells in the medium) and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour.

-

Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on cell cycle progression.

Materials:

-

A549 cells

-

This compound

-

70% cold ethanol

-

PBS

-

RNase A

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Seed A549 cells and treat with this compound for 24 hours.

-

Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL).

-

Incubate for 30 minutes at 37°C.

-

Add PI (50 µg/mL) and incubate for 15 minutes in the dark.

-

Analyze the DNA content by flow cytometry.

-

Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.

Visualizations of Hypothesized Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the potential signaling pathways through which this compound may exert its anticancer effects.

Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.

Caption: Potential mechanism of this compound-induced G2/M cell cycle arrest.

Caption: Logical workflow for investigating this compound's mechanism of action.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel anticancer agents. While its precise molecular targets are yet to be fully elucidated, the existing body of knowledge on related steroidal glycosides strongly suggests that its therapeutic potential lies in the induction of apoptosis and cell cycle arrest in cancer cells. The experimental protocols and hypothesized signaling pathways detailed in this guide provide a robust framework for future research aimed at definitively identifying the therapeutic targets of this compound. Further studies, including proteomics-based target identification, kinase profiling, and in vivo efficacy studies, are warranted to fully realize the therapeutic potential of this natural compound.

References

Preliminary Cytotoxicity Screening of Soladulcoside A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide provides a framework for the preliminary cytotoxicity screening of Soladulcoside A. As of the latest literature review, specific quantitative cytotoxicity data (such as IC50 values) and detailed experimental protocols exclusively for this compound are not publicly available. The information presented herein is based on the broader context of steroidal glycosides isolated from Solanum species and established in vitro cytotoxicity testing methodologies.

Introduction

This compound is a steroidal glycoside that has been isolated from plants of the Solanum genus, such as Solanum dulcamara.[1] Steroidal glycosides from Solanum species have garnered significant interest in oncological research due to their potential cytotoxic and anti-proliferative activities against various cancer cell lines.[2][3][4] Preliminary cytotoxicity screening is a critical first step in the evaluation of novel compounds like this compound for their potential as anticancer agents. This guide outlines the essential experimental protocols and potential mechanisms of action to consider when investigating the cytotoxic properties of this compound.

Quantitative Cytotoxicity Data

Currently, there is a lack of specific IC50 values for this compound in publicly accessible scientific literature. However, studies on other steroidal glycosides from Solanum nigrum and related species provide a basis for comparison and highlight the potential cytotoxic efficacy of this class of compounds. For instance, fractions from Solanum nigrum have shown potent cytotoxic activity against various cancer cell lines, including liver cancer (HepG2), cervical cancer (HeLa), and breast cancer (MCF-7) cells, with IC50 values for some fractions being as low as 7.89 μg/ml.[5][6]

Table 1: Cytotoxicity of Steroidal Glycoside Fractions from Solanum nigrum (Illustrative Data)

| Fraction | Cell Line | IC50 (µg/mL) |

| Ethyl Acetate | HepG2 | 7.89[5] |

| Ethyl Acetate | MCF-7 | 11.20[6] |

| Ethyl Acetate | A2780 | 12.33[6] |

| Ethyl Acetate | HT29 | 10.48[6] |

Note: This table is for illustrative purposes and does not represent data for pure this compound.

Experimental Protocols

A standard approach to determine the in vitro cytotoxicity of this compound would involve a cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

General Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for the preliminary cytotoxicity screening of a test compound.

Detailed MTT Assay Protocol

-

Cell Seeding:

-

Culture human cancer cell lines (e.g., A549 - non-small cell lung cancer, HepG2 - liver cancer, MCF-7 - breast cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well.

-

Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution in a culture medium to achieve a range of final concentrations for treatment.

-

Remove the old medium from the 96-well plates and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (medium only).

-

Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO2.

-

-

MTT Assay:

-

After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plates for another 3-4 hours at 37°C to allow the formation of formazan crystals by viable cells.

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.1% NP40 in isopropanol with 4 mM HCl) to each well to dissolve the formazan crystals.[5]

-

Gently shake the plates for 15 minutes to ensure complete dissolution.[5]

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot a dose-response curve and determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth.

-

Potential Mechanisms of Action and Signaling Pathways

While the specific signaling pathways affected by this compound have not been elucidated, steroidal glycosides from Solanum species are known to induce apoptosis (programmed cell death) in cancer cells.[7][8] Potential signaling pathways that could be investigated for their involvement in this compound-induced cytotoxicity include the PI3K/Akt/mTOR pathway, the MAPK pathway, and the p53 signaling pathway.

Apoptosis Induction Pathway

The following diagram illustrates a generalized apoptosis induction pathway that is often targeted by anticancer compounds.

Further investigations to elucidate the precise mechanism of action of this compound could involve:

-

Western Blot Analysis: To assess the expression levels of key proteins involved in apoptosis (e.g., Bcl-2 family proteins, caspases) and other relevant signaling pathways.

-

Flow Cytometry: To quantify apoptosis using Annexin V/Propidium Iodide staining and to analyze cell cycle distribution.

-

Gene Expression Analysis: To identify changes in the expression of genes related to cell death and proliferation.

Conclusion

This compound, as a member of the steroidal glycoside family from Solanum species, holds promise as a potential cytotoxic agent. This guide provides a foundational framework for its preliminary in vitro screening. The lack of specific published data for this compound underscores the need for further research to determine its cytotoxic efficacy, IC50 values against a panel of cancer cell lines, and to unravel the underlying molecular mechanisms of its action. Such studies are essential to validate its potential as a lead compound for future anticancer drug development.

References

- 1. Solanum dulcamara L. Berries: A Convenient Model System to Study Redox Processes in Relation to Fruit Ripening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Cytotoxic activity of steroidal glycosides from solanum plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytotoxic activities of solanum steroidal glycosides. | Semantic Scholar [semanticscholar.org]

- 5. In vitro cytotoxic potential of Solanum nigrum against human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Solasodine inhibits human colorectal cancer cells through suppression of the AKT/glycogen synthase kinase‐3β/β‐catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Main chemical constituents and mechanism of anti‐tumor action of Solanum nigrum L - PMC [pmc.ncbi.nlm.nih.gov]

Soladulcoside A: A Technical Overview for Researchers

CAS Number: 137031-53-9

For Researchers, Scientists, and Drug Development Professionals

Abstract